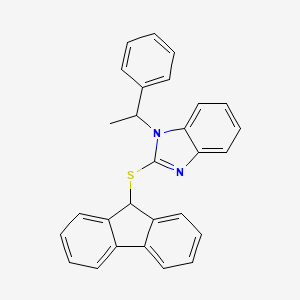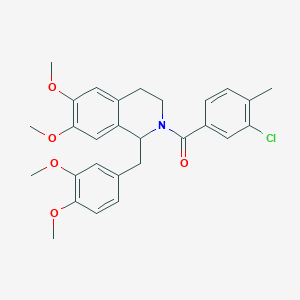![molecular formula C28H34N2O3 B4331473 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B4331473.png)
5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide
描述
5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide, commonly known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has gained attention due to its potential therapeutic applications in treating various pain-related disorders.
科学研究应用
A-967079 has been extensively studied for its potential therapeutic applications in treating various pain-related disorders, such as neuropathic pain, inflammatory pain, and cancer-related pain. It has also been investigated for its role in regulating body temperature and itch sensation.
作用机制
A-967079 selectively blocks the 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide ion channel, which is involved in the perception of pain, temperature, and itch sensation. By blocking this channel, A-967079 can reduce pain and itch sensation without affecting normal temperature sensation.
Biochemical and Physiological Effects:
A-967079 has been shown to reduce pain-related behaviors in animal models of neuropathic pain, inflammatory pain, and cancer-related pain. It has also been demonstrated to reduce body temperature in animal models. A-967079 has no effect on normal temperature sensation, indicating its selectivity for the 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide ion channel.
实验室实验的优点和局限性
One of the major advantages of A-967079 in lab experiments is its selectivity for the 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide ion channel. This allows researchers to investigate the specific role of this ion channel in pain-related disorders without affecting normal temperature sensation. However, the low yield of the synthesis method and the high cost of the compound limit its widespread use in research.
未来方向
Future research on A-967079 could focus on investigating its potential therapeutic applications in treating other pain-related disorders, such as migraine and visceral pain. It could also be used to investigate the role of the 5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide ion channel in other physiological processes, such as inflammation and cancer progression. Additionally, efforts could be made to optimize the synthesis method to increase the yield and reduce the cost of the compound.
属性
IUPAC Name |
5-(1-adamantyl)-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3/c1-18-6-4-5-11-30(18)27(32)22-7-2-3-8-23(22)29-26(31)24-9-10-25(33-24)28-15-19-12-20(16-28)14-21(13-19)17-28/h2-3,7-10,18-21H,4-6,11-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFIQRANGDVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B4331406.png)
![ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate](/img/structure/B4331410.png)
![methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate](/img/structure/B4331420.png)
![1-{[4-(1-adamantyl)phenoxy]acetyl}-4-phenylpiperidine](/img/structure/B4331425.png)
![2-[4-(1-adamantyl)phenoxy]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4331431.png)

![N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4331435.png)
![1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B4331450.png)
![5-(1-adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide](/img/structure/B4331465.png)
![dimethyl 4-(4-{[5-(1-adamantyl)-2-furoyl]amino}phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4331472.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331478.png)

![1-(2-bromo-4,5-dimethoxyphenyl)-8,9-dimethoxy-2-(4-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B4331492.png)